Dimethyl heptylmalonate
Description
Historical Context and Evolution of Malonate Chemistry in Synthetic Strategies
The historical significance of malonate chemistry is rooted in the malonic ester synthesis, a classical method for the preparation of carboxylic acids. core.ac.uktaylorfrancis.com This synthesis, which involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation, has been a fundamental reaction taught to generations of chemists. oup.com Over the years, the scope of malonate chemistry has expanded dramatically, with the development of new catalysts and reaction conditions that allow for more complex and stereoselective transformations. chemicalbook.com Modern advancements include enzymatic desymmetrization and the use of novel catalysts to enhance efficiency and yield. fishersci.fi
Structural Framework of Dialkyl Malonates and Their Research Significance
Dialkyl malonates are characterized by a central methylene (B1212753) group flanked by two carbonyl groups, which are part of two ester functionalities. This structural arrangement confers a high degree of acidity to the methylene protons, making them readily removable by a base to form a stable enolate. taylorfrancis.com This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. The reactivity of the methylene group is central to the synthetic utility of dialkyl malonates. thegoodscentscompany.com The specific alkyl groups of the ester can influence the compound's physical and chemical properties, such as its boiling point and solubility.
Scope of Academic Inquiry into Long-Chain Alkyl Malonates
Academic research into long-chain alkyl malonates, such as those with heptyl groups, is driven by the desire to create molecules with specific properties, often related to their increased lipophilicity. d-nb.info These compounds are investigated for their potential use as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers. google.comroutledge.com The introduction of long alkyl chains can impart unique characteristics to the final products, such as improved solubility in nonpolar environments or specific biological activities. d-nb.info
Structure
2D Structure
3D Structure
Properties
CAS No. |
72894-16-7 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
dimethyl 2-heptylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-8-9-10(11(13)15-2)12(14)16-3/h10H,4-9H2,1-3H3 |
InChI Key |
UPVFLKZRQSPLQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(=O)OC)C(=O)OC |
Canonical SMILES |
CCCCCCCC(C(=O)OC)C(=O)OC |
Other CAS No. |
72894-16-7 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Studies of Malonate Esters
Carbanion Formation and Stabilization in Malonate Reactivity
The hydrogens on the carbon atom situated between the two carbonyl groups (the α-carbon) of malonate esters are significantly more acidic than typical C-H bonds. pharmaxchange.infoshivajicollege.ac.in For instance, diethyl malonate has a pKa of about 13, making it readily deprotonated by bases such as sodium ethoxide. libretexts.orglibretexts.org This increased acidity is due to the inductive electron-withdrawing effect of the two ester groups and, more importantly, the resonance stabilization of the resulting carbanion. shivajicollege.ac.inpearson.com
Once formed, this carbanion, also known as an enolate, is stabilized by the delocalization of the negative charge onto the two oxygen atoms of the carbonyl groups. shivajicollege.ac.insiue.eduuobabylon.edu.iq This delocalization distributes the charge over a larger area, making the anion more stable and less basic than a simple alkyl carbanion. uobabylon.edu.iq The resonance stabilization makes the enolate an excellent, soft nucleophile, which is key to its role in carbon-carbon bond-forming reactions. siue.eduuobabylon.edu.iq
The stability of the carbanion can be represented by the following resonance structures:
Resonance Structures of a Malonate EnolateThis representation shows the delocalization of the negative charge from the central carbon to the oxygen atoms of the two ester groups.
Hydrolysis and Decarboxylation Pathways
A characteristic reaction sequence for alkylated malonate esters is hydrolysis followed by decarboxylation. organicchemistrytutor.compatsnap.com This process converts the dialkylated malonate into a substituted carboxylic acid, effectively lengthening a carbon chain. libretexts.org
The initial step is the hydrolysis of both ester groups to form a substituted malonic acid. libretexts.orgorganicchemistrytutor.com This can be achieved under either basic (saponification) or acidic conditions. organicchemistrytutor.com
Basic Hydrolysis : Treatment with a base like sodium hydroxide (B78521), followed by acidification, cleaves the ester linkages to yield the dicarboxylic acid. organicchemistrytutor.comlibretexts.org
Acidic Hydrolysis : Heating with an aqueous acid, such as hydrochloric acid, also converts the diester to the corresponding dicarboxylic acid. libretexts.orgmasterorganicchemistry.com
Following hydrolysis, the resulting substituted malonic acid is heated to induce decarboxylation, the loss of a molecule of carbon dioxide. pharmaxchange.infoorganicchemistrytutor.com This reaction is unique to compounds that have a second carbonyl group at the β-position relative to a carboxyl group. libretexts.orglibretexts.org The process proceeds through a cyclic, six-membered transition state, which leads to the formation of an enol intermediate that quickly tautomerizes to the more stable final carboxylic acid product. organicchemistrytutor.comjove.com
Kinetic studies have provided deeper insight into the hydrolysis of malonate esters. The alkaline hydrolysis of esters like diethyl malonate has been studied in various solvent systems, such as water-dioxane mixtures, to understand solvent effects on reaction rates. acs.org
For certain substrates, particularly aryl malonate anions with good leaving groups, hydrolysis is catalyzed by general acids and bases far more efficiently than expected. rsc.org This has led to the proposal of an E1cb (Elimination, Unimolecular, conjugate Base) mechanism for ester hydrolysis. rsc.orgnih.gov In this pathway, a base removes a proton from the α-carbon to form a carbanion. This intermediate then expels the leaving group. Evidence for this mechanism includes the observation that basic tertiary amines can deprotonate the ester anion, generating a dianion intermediate with a carbanionic center stabilized by the adjacent carboxylate group. rsc.org
Furthermore, selective monohydrolysis (or monosaponification) of symmetrical diesters like dimethyl heptylmalonate can be achieved with high efficiency under specific conditions, such as using a limited amount of aqueous base with a co-solvent at low temperatures. amelica.orgresearchgate.net The selectivity in these reactions is thought to be influenced by the formation of micelle-like aggregates where the hydrophobic ester groups are shielded from further hydrolysis after the first ester is cleaved. researchgate.net
The rate of decarboxylation of malonic acids is influenced by several factors, including the structure of the acid and the nature of the solvent.
Substituents : The presence of alkyl groups on the α-carbon, as in a heptyl-substituted malonic acid derived from this compound, affects the reaction. While mono-substituted malonic acids readily decarboxylate, the decarboxylation of some dialkylated malonic acids can be more difficult and may require high temperatures (e.g., >150 °C) without a solvent. stackexchange.com
Solvent Effects : Kinetic studies on the decarboxylation of malonic acid in various ester solvents (like methyl benzoate (B1203000) and ethyl benzoate) have shown that the reaction is first-order. ias.ac.in The rate of decarboxylation generally increases with the basicity and polarity of the solvent. researchgate.net This is attributed to the solvent's ability to coordinate with the carboxylic acid, stabilizing the transition state and facilitating the elimination of CO2. ias.ac.inresearchgate.net
Catalysis : The decarboxylation can be catalyzed. For instance, quinoline (B57606) has been shown to catalyze the decarboxylation of malonic acid, with the proposed mechanism involving solvation of the carboxyl carbon by quinoline. researchgate.net More recent studies have explored photoredox catalysis for the hydrodecarboxylation of malonic acid derivatives under milder conditions. nih.gov
The table below summarizes the effect of different solvents on the decarboxylation rate of malonic acid.
Nucleophilic Substitution and Addition Mechanisms
The nucleophilic carbanion generated from this compound is a versatile intermediate for forming new carbon-carbon bonds. siue.edu
Nucleophilic Substitution (Alkylation) : In the classic malonic ester synthesis, the enolate acts as a nucleophile in an SN2 reaction with an alkyl halide. pharmaxchange.infolibretexts.orgwikipedia.org This attaches an alkyl group to the α-carbon. Since the product of the initial alkylation still contains one acidic α-hydrogen, the process of deprotonation and alkylation can be repeated to introduce a second, different alkyl group. libretexts.orglibretexts.orgwikipedia.org This allows for the synthesis of mono- and di-substituted carboxylic acids. libretexts.org
Nucleophilic Addition (Michael Addition) : The malonate enolate can also participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The enolate attacks the β-carbon of the unsaturated system, leading to a 1,4-addition product. masterorganicchemistry.com This is a powerful method for constructing more complex carbon skeletons.
Tautomerism of Malonic Acid Derivatives and its Mechanistic Implications
Malonic acid and its derivatives exist in equilibrium between a keto form (the dicarboxylic acid or diester) and an enol form. osti.govchemicalbook.com In dilute aqueous solutions, the keto form is overwhelmingly favored for malonic acid. acs.org However, studies have shown that in concentrated particles or under different environmental conditions, the enol form can become significantly more prominent. acs.org
This keto-enol tautomerism is mechanistically crucial, particularly in the final step of the malonic ester synthesis. masterorganicchemistry.comjove.com The decarboxylation of a substituted malonic acid initially produces an enol, which is a constitutional isomer of the final carboxylic acid product. organicchemistrytutor.comjove.com This enol intermediate is generally unstable and rapidly tautomerizes to the more stable keto form, which in this case is the final substituted carboxylic acid. organicchemistrytutor.commasterorganicchemistry.comjove.com The tautomerization step is what finalizes the structure of the product after the loss of CO2. jove.com
Radical Reactions and Oxidation Pathways
Beyond ionic reactions, malonate esters can undergo reactions involving free radicals. Malonyl radicals can be generated from malonate esters through oxidation, often mediated by metal salts like manganese(III) acetate (B1210297) (Mn(OAc)₃) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). nih.govacs.orgacs.org
The mechanism typically involves the formation of an enolate, which is then oxidized by the metal ion (e.g., Mn³⁺) in a single-electron transfer (SET) step to produce a malonyl radical. nih.gov
These highly reactive radicals can participate in several transformations:
Oxidative Cyclizations : If the malonate ester has an unsaturated chain attached, the generated radical can undergo intramolecular cyclization onto the double or triple bond. nih.govacs.org The resulting cyclic radical can be further oxidized to a cation or undergo other termination steps. nih.gov
Intermolecular Additions : Malonyl radicals can add to alkenes and alkynes in intermolecular reactions, forming a new carbon-carbon bond and a new radical species. researchgate.netoup.com For example, the oxidative coupling of malonic esters with styrenes can be achieved using a radical initiator system. researchgate.net
These radical pathways provide an alternative to traditional carbanion chemistry for the functionalization of malonate esters. acs.org
Table of Mentioned Compounds
Wet Oxidation Reactivity of Malonates
The wet oxidation process is a technology employed for the treatment of aqueous streams containing organic pollutants. It involves the use of high temperatures and pressures to oxidize organic compounds. The reactivity of malonate esters under such conditions is a subject of kinetic studies to understand their decomposition and transformation pathways.
Research into the wet air oxidation (WAO) of various organic compounds, including carboxylic acids and esters, has been conducted to determine their mechanisms and kinetics. researchgate.net The process typically involves oxidation at temperatures between 125-320°C and pressures from 0.5-20 MPa. researchgate.net For malonates, the reactivity is influenced by the molecular structure and the reaction conditions.
Kinetic studies on the wet oxidation of model compounds reveal that the reactions can be complex, often following free-radical pathways. researchgate.net The decomposition of malonate esters under hydrothermal conditions can lead to the formation of various intermediates and final products. For instance, studies on the hydrolysis of malonate diesters can yield monoesters and ultimately malonic acid, which can then undergo further reactions like decarboxylation. amelica.org The rate of these reactions is dependent on factors such as temperature, pressure, and the presence of catalysts.
In the context of industrial applications, such as the Bayer process for alumina (B75360) production, understanding the reactivity of malonates during wet oxidation is crucial. A study on the fundamentals of wet oxidation of Bayer-process liquor highlighted the reactivity of malonates. acs.org The decomposition kinetics of related compounds like formic acid under hydrothermal conditions have been shown to be first-order, primarily leading to decarboxylation. researchgate.net This provides an insight into the potential primary degradation pathway for the malonate backbone under similar conditions.
To illustrate the conditions and outcomes of related ester reactions under oxidative or hydrolytic environments, the following table summarizes data from studies on various ester transformations. While not specific to the wet oxidation of this compound, it provides context for the types of conditions and catalysts used in ester reactions.
| Catalyst System | Reactants | Molar Ratio | Temperature (°C) | Reaction Time (h) | Max. Yield (%) | Reference |
| Sulphated Ceria-Zirconia (SCZ) | Dimethyl Malonate (DMM), Benzyl (B1604629) Alcohol (BA) | DMM:BA = 1:5 | 140 | 3 | 88 | niscpr.res.in |
| Sulphated Zirconia (SZ) | Diethyl Malonate (DEM), Benzyl Alcohol (BA) | DEM:BA = 1:3 | 120 | 5 | 88 | researchgate.net |
Role of Free-Radical Intermediates
The oxidation of malonate esters, particularly under wet oxidation conditions, is often governed by free-radical mechanisms. researchgate.netresearchgate.net These mechanisms involve the generation of highly reactive radical species that initiate and propagate a chain reaction, leading to the degradation of the organic substrate.
The process is believed to be initiated by the formation of radicals from the interaction of the organic molecule with the oxidizing agent (e.g., oxygen) at high temperatures. researchgate.net For malonate esters, a potential first step is the abstraction of a hydrogen atom from the alpha-carbon (the carbon atom between the two carbonyl groups), which is particularly susceptible to abstraction due to the stabilizing effect of the adjacent ester functionalities on the resulting radical.
Once formed, this carbon-centered radical can undergo several reactions. It can react with oxygen to form a peroxyl radical, which is a key intermediate in many oxidation chain reactions. This peroxyl radical can then abstract a hydrogen atom from another malonate molecule, thereby propagating the chain reaction.
Studies on the oxidation of related dicarbonyl compounds like malondialdehyde and acetylacetone (B45752) by peroxidase enzymes have confirmed the formation of carbon-centered free radicals through one-electron oxidation. nih.gov Similarly, manganese(III) acetate-mediated oxidative reactions of dimethyl malonate proceed via free-radical intermediates. thieme-connect.de In these reactions, the malonate radical is generated and then participates in further bond-forming steps. thieme-connect.de
Furthermore, research in organic photoredox catalysis has detailed the hydrodecarboxylation of malonic acid derivatives through a mechanism involving single-electron oxidation to form an acyloxyl radical. nih.gov This radical rapidly expels carbon dioxide to generate a carbon-centered radical. nih.gov While the conditions are different from wet oxidation, this demonstrates the propensity of malonate derivatives to form radical intermediates. The general steps in a free-radical oxidation mechanism can be summarized as:
Initiation: Formation of initial radicals.
Propagation: A series of reactions where radicals react with non-radical molecules to form new radicals.
Branching: Reactions that lead to an increase in the number of radicals.
Termination: Reactions where radicals combine to form stable, non-radical products. researchgate.net
The specific intermediates and products formed during the wet oxidation of this compound would depend on the precise reaction conditions, but the fundamental role of free-radical intermediates is a consistent theme in the oxidation of malonate esters and related compounds. researchgate.netresearchgate.net
Advanced Spectroscopic and Computational Analysis of Malonate Ester Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of molecular structure and purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques provides a complete profile of dimethyl heptylmalonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy offer critical insights into its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various hydrogen environments in the molecule. Based on the analysis of similar malonate esters, the following proton signals can be predicted. chemicalbook.comspectrabase.com The methoxy (B1213986) groups (-OCH₃) would likely produce a singlet at approximately 3.7 ppm. The single proton on the alpha-carbon (the carbon attached to both carbonyl groups and the heptyl group) would appear as a triplet. The methylene (B1212753) groups of the heptyl chain would present a series of multiplets, with the terminal methyl group appearing as a triplet around 0.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.comdocbrown.info For this compound, distinct peaks are expected for the carbonyl carbons, the methoxy carbons, the alpha-carbon, and each of the seven carbons in the heptyl chain. The carbonyl carbons are typically observed in the range of 160-170 ppm. The methoxy carbons would appear around 52 ppm. The alpha-carbon signal is expected to be further downfield due to the electron-withdrawing effect of the adjacent carbonyl groups. The carbons of the heptyl chain would have characteristic chemical shifts in the aliphatic region of the spectrum.
| Predicted ¹H NMR Chemical Shifts for this compound | |
| Proton Group | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~3.7 (singlet) |
| -CH- (alpha-carbon) | Triplet |
| -CH₂- (heptyl chain) | Multiplets |
| -CH₃ (heptyl chain) | ~0.9 (triplet) |
| Predicted ¹³C NMR Chemical Shifts for this compound | |
| Carbon Group | Predicted Chemical Shift (ppm) |
| C=O | 160-170 |
| -OCH₃ | ~52 |
| -CH- (alpha-carbon) | Downfield |
| Heptyl Chain Carbons | Aliphatic region |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netoup.com The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and alkane functionalities.
A prominent feature in the IR spectrum will be the strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester groups are expected to produce strong bands in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the heptyl chain and methyl groups will be observed around 2850-3000 cm⁻¹. Additionally, C-H bending vibrations for the methylene and methyl groups will be present in the 1350-1470 cm⁻¹ range.
| Characteristic IR Absorption Bands for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1730-1750 |
| C-O Stretch (Ester) | 1100-1300 |
| C-H Stretch (Alkane) | 2850-3000 |
| C-H Bend (Alkane) | 1350-1470 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. oup.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.
Chromatographic Methods for Purity and Separation (e.g., GC, HPLC, LC-MS/MS)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
Gas Chromatography (GC): Gas chromatography is a suitable method for the analysis of volatile compounds like this compound. osha.govresearchgate.netnih.govijpsonline.comnih.gov The compound would be vaporized and passed through a column, with its retention time being dependent on its boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. For instance, methods developed for dimethyl succinate (B1194679) could be adapted, likely using a DB-WAX or similar polar column. osha.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comgovst.edunih.govhelixchrom.com UV detection would be suitable due to the presence of the carbonyl groups.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for the trace analysis of this compound in complex matrices.
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides a theoretical framework to investigate the properties of molecules, complementing experimental data.
Reaction Pathway Elucidation and Transition State Calculations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving malonate esters. These studies provide detailed energy profiles of reaction pathways, including the structures and energies of reactants, intermediates, products, and, crucially, transition states. By calculating the activation energy (ΔG‡), researchers can predict reaction rates and understand the factors that control selectivity.
For instance, DFT calculations have been instrumental in understanding the stereochemistry of various asymmetric reactions. In the isothiourea-catalyzed Michael addition of dimethyl malonate to α,β-unsaturated esters, computational studies identified that the Michael addition of the malonate anion to a chiral isothiouronium ion intermediate is the stereodetermining step. nih.gov Similarly, in the asymmetric hydrogenation of β-aryl alkylidene malonate esters, DFT calculations of the hydride/proton transfer step helped to explain the origin of the observed stereochemistry. acs.orgacs.org The calculations modeled the interaction between the malonate substrate and the iridium catalyst, showing that steric repulsion favors a specific transition state, leading to the experimentally observed product. acs.org
Computational screening of various malonate esters in substitution reactions has also been performed. DFT calculations were used to predict reaction barriers for different substituted malonate esters, revealing that electronic effects significantly influence the activation energies. researchgate.net For example, introducing an electron-donating group on a phenyl-substituted malonate ester was found to lower the transition state barrier for a key step. researchgate.net
| Reaction Type | Malonate System | Computational Method | Key Finding (Activation Energy, ΔG‡) | Reference |
| Michael Addition | Dimethyl malonate + α,β-unsaturated PNP ester | DFT | N-acylation of the catalyst is rate-limiting (ΔG‡ = 52.8 kJ mol⁻¹) | nih.gov |
| Oxindole Cyclization | Di-t-butyl 2-aminophenyl-2-methyl malonate | DFT | Acetic acid-assisted protonation lowers the activation barrier compared to methanol-assisted pathways | jst.go.jp |
| Asymmetric Hydrogenation | Diethyl 2-(1-phenylethylidene)malonate | DFT | Favorable transition state (TS-R) explains the formation of the (R)-product | acs.org |
| Substitution (SN2X) | Various substituted malonate esters | DFT (M11/def2-TZVP) | Phenyl-substituted malonates showed higher calculated barriers compared to alkyl malonates | researchgate.net |
This table presents illustrative data from studies on various malonate esters to demonstrate the application of transition state calculations. PNP = para-nitrophenyl.
Ligand-Field Parameters in Metal Complexes
When malonate esters act as ligands in coordination complexes with transition metals, their interaction with the metal's d-orbitals can be described by Ligand Field Theory (LFT). wikipedia.org LFT provides a quantum mechanical description of the electronic structure and bonding, allowing for the interpretation of electronic spectra and magnetic properties. royalholloway.ac.uk Key parameters derived from this theory include the ligand field splitting parameter (Dq or 10Dq) and the Racah parameter (B).
The Dq parameter quantifies the energy difference between the d-orbital sets (e.g., t2g and eg in an octahedral field), which is a direct measure of the ligand's field strength. The Racah parameter, B, relates to the inter-electronic repulsion within the metal's d-orbitals and is typically smaller in a complex than in the free ion, indicating orbital expansion (the nephelauxetic effect).
Studies on complexes involving diethyl malonate have allowed for the determination of these parameters. For a series of complexes with the general formula [M(CH₂(COOC₂H₅)₂)₃²⁺][SbCl₆⁻]₂, where M is a divalent metal ion, the ligand field spectra were used to calculate Dq and B for the cobalt(II) and nickel(II) species. researchgate.net These values help to place diethyl malonate in the spectrochemical series, which ranks ligands according to their ability to cause d-orbital splitting.
| Metal Complex | Metal Ion | Dq (cm⁻¹) | B (cm⁻¹) | Coordination Geometry | Reference |
| [Co(diethyl malonate)₃]²⁺ | Co(II) | 850 | 860 | Octahedral (O_h) | researchgate.net |
| [Ni(diethyl malonate)₃]²⁺ | Ni(II) | 835 | 880 | Octahedral (O_h) | researchgate.net |
This table shows ligand-field parameters for diethyl malonate complexes, illustrating the type of data obtained from such analyses. The data indicates that diethyl malonate is a relatively weak-field ligand.
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For systems involving malonate esters, MD simulations can provide valuable insights into their behavior in different environments, such as in solution or at interfaces. These simulations can be used to investigate solvation structures, conformational changes, aggregation processes, and the dynamics of interaction with other molecules. mdpi.com
While specific MD studies on this compound are not documented, research on related systems highlights the potential applications. For example, MD simulations have been used to investigate the role of the counterion in the association processes of maleate (B1232345) salts (a structurally related dicarboxylate) in aqueous solutions. mdpi.com Such simulations can reveal the formation of initial aggregates like dimers and trimers, elucidating the hydrogen bonding motifs that drive self-assembly. mdpi.com
In another relevant study, MD simulations were used to explore the intramolecular proton transfer within a hydrogen malonate ion in solution, providing a detailed picture of how solvent molecules influence this fundamental chemical process. acs.org For any given malonate ester, MD simulations would typically involve:
Force Field Selection: Choosing a suitable force field (e.g., GAFF, OPLS-AA) that accurately describes the intramolecular and intermolecular interactions of the molecule. nih.gov
System Setup: Placing the molecule(s) of interest in a simulation box, typically filled with a solvent like water or an organic solvent.
Simulation: Solving Newton's equations of motion for the system over a set period, generating a trajectory of atomic positions and velocities.
Analysis: Analyzing the trajectory to calculate macroscopic properties (e.g., diffusion coefficients) and microscopic properties (e.g., radial distribution functions to describe solvation shells, hydrogen bond lifetimes).
These simulations can bridge the gap between static quantum chemical calculations and real-world dynamic behavior, offering a more complete understanding of the malonate ester's properties in a condensed phase.
Applications in Complex Organic Synthesis and Materials Science
Building Blocks for Pharmaceutical Intermediates
Malonic esters are foundational reagents in the synthesis of a wide array of pharmaceutical compounds. sodium-methoxide.netchemicalbook.com The quintessential malonic ester synthesis allows for the formation of a carbanion at the central carbon, which can then be alkylated. wikipedia.org Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid, a common structural motif in drug molecules. wikipedia.org While diethyl malonate is frequently cited, dimethyl heptylmalonate functions via the same chemical principles. chemicalbook.com It serves as a precursor for introducing a carboxylic acid group with an extended alkyl chain into a target molecule. sodium-methoxide.net
The presence of the heptyl group in this compound is particularly significant for modulating the lipophilicity of synthetic intermediates. In drug design, controlling the hydrophilic-lipophilic balance is critical for influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a heptyl chain can increase the nonpolar character of a pharmaceutical intermediate, potentially enhancing its ability to cross lipid-rich biological membranes. Malonate derivatives are used to synthesize a range of medicinally important compounds, including barbiturates, vigabatrin, and nalidixic acid. wikipedia.org The versatility of malonates as intermediates extends to their role in producing complex bioactive natural products and their analogues. nih.govweebly.com
Synthesis of Agrochemicals and Fine Chemicals
The same reactivity that makes malonic esters useful in pharmaceuticals also applies to the synthesis of agrochemicals and other fine chemicals. ontosight.ai The activated methylene (B1212753) group can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation, which are fundamental steps in constructing the carbon skeletons of active agrochemical ingredients. chemicalbook.com For example, several pesticides are produced from diethylmalonate. wikipedia.org
Precursors for Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com Malonic acid derivatives like this compound are highly versatile precursors for synthesizing a wide variety of these ring systems. nih.gov The 1,3-dicarbonyl structure of malonates makes them ideal partners in cyclocondensation reactions with dinucleophiles. nih.gov
These reactions can lead to the formation of five-, six-, and seven-membered heterocyclic rings. nih.gov For instance, the reaction of malonates with urea (B33335) is a classic method for producing barbituric acids. sodium-methoxide.netwikipedia.org Similarly, reactions with other dinucleophiles such as amidines can yield various "malonyl heterocycles". nih.gov More reactive malonate derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, can be used for sensitive substrates, but simple dialkyl malonates are often sufficient, especially at elevated temperatures. nih.gov The use of cyanoacetohydrazide, a related β-functional nitrile, also highlights the utility of such precursors in constructing a broad spectrum of heterocyclic compounds, including pyridines, thiophenes, and chromenes. researchgate.netchemrxiv.org The synthesis of pyrroline (B1223166) derivatives has been achieved through the ring expansion of N-vinyl aziridines derived from diethyl malonate. beilstein-journals.org
Polymeric Materials Synthesis from Malonate Derivatives
Malonate esters are valuable monomers for the synthesis of advanced polymeric materials, particularly polyesters and polyamides. researchgate.net The direct incorporation of malonate units into polymer backbones has been a synthetic challenge, but various methods have been developed to achieve this, yielding materials with tunable properties. acs.org
One approach involves the copolymerization of malonate derivatives bearing long aliphatic chains with diols or diamines. researchgate.net For example, polyesters have been synthesized by copolymerizing malonate derivatives with 1,6-hexanediol (B165255) using a titanium isopropoxide catalyst, resulting in highly viscous and tacky materials. researchgate.net Polyamides with high melting points have been produced using 1,6-hexanediamine (B7767898) as a comonomer. researchgate.net
Enzyme-catalyzed synthesis offers a greener alternative to traditional metal catalysts. rsc.orgnih.gov Immobilized Candida antarctica lipase (B570770) B has been successfully used for the solventless synthesis of linear polyesters from dimethyl malonate and various aliphatic diols (C4, C6, C8). rsc.orgnih.govresearchgate.net This enzymatic approach proceeds under milder conditions compared to unsuccessful attempts with antimony- and titanium-based catalysts at high temperatures. rsc.orgnih.gov
Methylene malonates, which can be derived from standard malonate esters, represent another class of monomers. They can undergo polymerization through both anionic and free-radical mechanisms, making them a versatile platform for applications like UV-cured coatings. uvebtech.com Furthermore, malonate groups can be incorporated into polymer chains to create functional materials, such as end-functionalized poly(vinyl ethers) with terminal malonate groups that can be converted to carboxylic acids. acs.org
Table 1: Examples of Polymers Synthesized from Malonate Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Polymer Type | Monomers | Catalyst/Method | Key Properties | Reference(s) |
|---|---|---|---|---|
| Polyester | Dimethyl malonate, aliphatic diols (C4, C6, C8) | Immobilized Candida antarctica lipase B (Enzymatic) | Linear polyesters, colorless viscous liquids | rsc.orgnih.govresearchgate.net |
| Polyester | Malonate derivatives (C6-C16 aliphatic chain), 1,6-hexanediol | Titanium isopropoxide (Metal-catalyzed) | Highly viscous, tacky, low melting point, Mw 9-17 kDa | researchgate.net |
| Polyamide | Malonate derivatives (C6-C16 aliphatic chain), 1,6-hexanediamine | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (Organocatalyst) | High melting point, Mw 7-15 kDa | researchgate.net |
| Poly(alkyl malonate) | Epoxides, Meldrum's acid derivatives | (N,N'-bis(salicylidene)phenylenediamine)AlCl (Anionic) | Tunable thermal properties | acs.org |
| Poly(methylidene malonate) | Diethyl methylidene malonate | Tertiary amines (Anionic) | High molecular weight at room temperature | rsc.org |
Enantioselective Synthesis of Chiral Building Blocks
The synthesis of single-enantiomer compounds is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org Malonic esters are valuable prochiral substrates for the enantioselective synthesis of chiral building blocks, particularly those containing challenging quaternary stereocenters (a carbon atom bonded to four different non-hydrogen groups). researchgate.net
Several strategies have been developed for the asymmetric synthesis of chiral molecules from malonate esters. One powerful method is the desymmetrization of disubstituted malonates. researchgate.net This can be achieved through enzymatic resolution or, more recently, through catalytic methods like dinuclear zinc-catalyzed reductive desymmetrization, which can differentiate between sterically similar substituents with excellent enantiocontrol. researchgate.nethku.hk
Phase-transfer catalysis is another effective approach. Chiral phase-transfer catalysts can facilitate the enantioselective α-alkylation of malonate esters, producing α,α-dialkylmalonates with high chemical yields and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.govfrontiersin.org The resulting chiral products are versatile intermediates that can be selectively hydrolyzed to chiral malonic monoacids and used in the total synthesis of natural products. frontiersin.orgnih.gov These advanced catalytic methods provide access to a wide range of structurally diverse, enantioenriched molecules that are otherwise difficult to synthesize. hku.hknih.gov
Specific Applications of Heptyl Chain in Organic Synthesis (e.g., Lipophilicity Modulation)
The heptyl chain of this compound is not merely a passive component; it plays a crucial role in defining the physicochemical properties of the molecule and its downstream products. The primary function of a long alkyl chain like heptyl is to increase lipophilicity, or the ability of a compound to dissolve in fats, oils, and nonpolar solvents. mdpi.com
This modulation of lipophilicity is a key strategy in several areas of applied chemistry:
Drug Design: The lipophilicity of a drug molecule is a critical determinant of its pharmacokinetic profile. Increasing lipophilicity by incorporating an alkyl chain can enhance a drug's ability to cross the lipid bilayers of cell membranes, such as the blood-brain barrier. ucl.ac.be However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties. The introduction of a heptyl chain is a common tactic to fine-tune this balance. ucl.ac.benih.gov
Agrochemicals: Similar to pharmaceuticals, the effectiveness of an agrochemical can depend on its ability to penetrate the waxy cuticle of a plant or the cell membrane of a fungus. The heptyl group can enhance this penetration.
Materials Science: In the context of polymers, the heptyl side chain would act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the resulting material compared to a polymer made from dimethyl malonate.
Surfactants and Emulsifiers: While this compound itself is not a surfactant, the combination of its polar diester head and nonpolar heptyl tail is a structural feature common to surface-active agents. This principle is used when designing molecules for specific interfacial applications.
Research on other molecules has demonstrated the impact of the heptyl chain. For instance, in studies of fatty acid amide hydrolase (FAAH) inhibitors, compounds with a heptyl chain showed distinct activity profiles compared to those with other alkyl chains. ucl.ac.be Similarly, modifying bioactive compounds with alkyl chains, including heptyl groups, has been explored to improve pharmacokinetic properties. rsc.org
Coordination Chemistry and Metal Malonate Complexes
Malonate as a Ligand in Metal Complexes.nih.govresearchgate.netacs.org
Malonate and its dialkyl esters, such as Dimethyl Heptylmalonate, are classic examples of β-dicarbonyl compounds that can act as chelating ligands to metal ions. rsc.org The deprotonated form of the malonate ester can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered ring. ijesrr.org This chelation is a key feature of their coordination chemistry.
The versatility of the malonate ligand is evident in the variety of complexes it can form, ranging from simple mononuclear species to complex polynuclear structures. acs.org The nature of the alkyl substituent on the malonate can influence the steric and electronic properties of the resulting metal complex.
The malonate dianion is a versatile ligand capable of exhibiting at least 17 different coordination modes with d- and f-block metals. scilit.comresearchgate.net These modes range from monodentate to tetradentate, and the ligand can form one to seven bonds with metal atoms. scilit.comresearchgate.net The coordination can lead to the formation of both six-membered and four-membered metallocycles, depending on the conformation of the malonate ion. scilit.comresearchgate.net
The primary coordination mode for dialkyl malonates involves the two carboxylate oxygen atoms binding to a single metal center, forming a chelate ring. ijesrr.org However, malonates can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes and coordination polymers. acs.orgresearchgate.net The stereochemistry around the metal center is dictated by the coordination number and the nature of the other ligands present in the coordination sphere. For octahedral complexes, various isomeric forms can exist.
Table 1: Common Coordination Modes of Malonate Ligands
| Coordination Mode | Description |
|---|---|
| Monodentate | One oxygen atom of the malonate coordinates to the metal center. |
| Bidentate Chelating | Both oxygen atoms of a single carboxylate group coordinate to the metal center. |
| Bidentate Bridging | The two carboxylate groups of the malonate bridge two different metal centers. |
The synthesis of metal-malonate complexes can be achieved through several routes. A common method involves the reaction of a metal salt with the dialkyl malonate in the presence of a base to deprotonate the active methylene (B1212753) group. orientjchem.org Another approach is the electrochemical synthesis using a sacrificial metal anode in the presence of the malonate ligand. ijesrr.org
Characterization of these complexes is typically carried out using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ion, evidenced by a shift in the C=O stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand in the complex. X-ray crystallography is the definitive method for determining the solid-state structure and stereochemistry of these complexes.
Reactivity and Stability of Malonate Ligands in Metal Coordination.ias.ac.indtic.milnih.gov
The coordination of a malonate ligand to a metal center can influence its reactivity. The chelated malonate ring is generally stable and resistant to hydrolysis, particularly in neutral conditions. ias.ac.in The stability of the metal-malonate complex is influenced by factors such as the nature of the metal ion, the other ligands in the coordination sphere, and the pH of the medium. dtic.mil
The reactivity of the malonate ligand itself can be altered upon coordination. For instance, in some iron-malonate complexes, the ligand can undergo oxidation, a process that is relevant to biomimetic chemistry and oxidative catalysis. nih.govgoettingen-research-online.de The stability of malonate complexes towards redox processes can be limited, as seen in the case of certain titanium(III), cobalt(III), and platinum(II) malonate complexes. illinois.edu
Catalytic Applications of Metal-Malonate Systems
Metal-malonate complexes have shown potential in various catalytic applications, leveraging the reactivity of both the metal center and the coordinated malonate ligand.
Dinuclear iron complexes with malonate-based ligands have been studied for their ability to activate dioxygen and catalyze the oxidation of the ligand itself. nih.govgoettingen-research-online.de This reactivity mimics the function of certain non-heme iron enzymes. nih.gov The catalytic cycle can involve the formation of high-valent iron intermediates. nih.gov The efficiency of such catalytic systems can be influenced by the structure of the malonate ligand and the coordination environment of the metal centers.
Furthermore, copper-catalyzed decarboxylative arylation of malonic acid half-esters demonstrates a form of oxidative catalysis where the malonate derivative is a key reactant. acs.org
While direct catalytic applications of this compound are not extensively documented, related malonate derivatives are used in rhodium and copper-catalyzed reactions. A significant application is the rhodium-catalyzed cyclopropanation of alkenes using dimethyl diazomalonate. researchgate.net In these reactions, a rhodium carbene intermediate is formed, which then reacts with the alkene.
Copper-catalyzed reactions involving malonates are also prevalent. For example, a mild and general method for the copper-catalyzed arylation of diethyl malonate has been developed. organic-chemistry.org Additionally, synergistic rhodium/copper catalysis has been employed for the synthesis of complex organic molecules from α-diazocarbonyls, which can be derived from malonates. rsc.org Both rhodium and copper catalysts can also direct different reaction pathways with enol diazoacetates, which are related to malonate chemistry. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dimethyl diazomalonate |
| Diethyl malonate |
| Malonic acid |
Zinc-Catalyzed Reactions
Zinc and its complexes have emerged as effective catalysts for a variety of organic transformations, including reactions involving malonic esters. While specific research focusing exclusively on this compound is limited, the reactivity of the malonate functional group in the presence of zinc catalysts has been demonstrated in related systems, such as with diethyl malonate and dimethyl malonate. A notable example of such a transformation is the zinc-catalyzed desymmetric hydrosilylation of monosubstituted malonic esters.
This reaction allows for the enantioselective reduction of one of the two ester groups of a malonate derivative, leading to the formation of chiral hydroxy-ester products. The process typically involves a dinuclear zinc complex as the active catalyst. The catalyst is often formed in situ from a chiral ligand and a zinc source, such as diethylzinc (B1219324).
One study highlighted the effectiveness of a tetradentate ligand, (S,S)-ProPhenol (L4), in combination with diethylzinc for the desymmetrization of malonic esters. The optimal catalytic activity was observed when the diethylzinc and the ligand were used in a 2:1 ratio, suggesting the formation of a dinuclear zinc complex. researchgate.net This catalytic system demonstrated high yield and enantioselectivity in the hydrosilylation of diethyl malonate. While direct data for this compound is not available, the study did show that dimethyl malonate could undergo the reaction, albeit with lower yield and enantioselectivity compared to diethyl malonate. researchgate.net
The choice of the silane (B1218182) reducing agent is also critical for the success of the reaction. Trimethoxysilane has been identified as a highly effective reductant in these systems. researchgate.net Other silanes, such as triethoxysilane (B36694) and other common primary, secondary, and tertiary silanes, were found to be inferior for this desymmetrization process. researchgate.net
The general scheme for the zinc-catalyzed desymmetric hydrosilylation of a malonic ester can be represented as follows:
R-CH(COOR')₂ + R''₃SiH --(Zn-catalyst)--> R-CH(COOR')(CH₂OH)
The reaction conditions, including the specific ligand, the zinc source, the silane, and the solvent, all play a crucial role in the efficiency and stereoselectivity of the transformation.
Table 1: Ligand and Substrate Effects in Zinc-Catalyzed Desymmetric Hydrosilylation of Malonic Esters
| Entry | Malonic Ester | Ligand | [Zn]/Ligand Ratio | Yield (%) | Enantiomeric Excess (e.e. %) |
| 1 | Diethyl malonate | (S,S)-ProPhenol (L4) | 2:1 | High | High |
| 2 | Dimethyl malonate | (S,S)-ProPhenol (L4) | 2:1 | Lower | Lower |
| 3 | Dibenzyl malonate | (S,S)-ProPhenol (L4) | 2:1 | Lower | Lower |
| Data extrapolated from studies on similar malonic esters as direct data for this compound is not available in the provided search results. researchgate.net |
This research demonstrates the potential for zinc catalysts to be employed in stereoselective transformations of malonate compounds. Further investigation would be needed to optimize these conditions specifically for this compound and to explore the full scope of its reactivity in zinc-catalyzed reactions.
Biochemical and Enzymatic Transformations Involving Malonate Esters
Malonate as a Substrate for Esterases and Other Enzymes
Malonate esters are recognized substrates for a class of enzymes known as esterases, particularly carboxylesterases (CES), which are crucial in drug metabolism. nih.gov These enzymes catalyze the hydrolysis of ester bonds. In the case of Dimethyl heptylmalonate, an esterase would cleave one or both methyl ester groups to yield heptylmalonic acid and methanol (B129727).
Human carboxylesterases, primarily CES1 and CES2, exhibit distinct substrate specificities. CES1 tends to hydrolyze esters with small alcohol moieties and large acyl groups, whereas CES2 prefers substrates with large alcohol components and small acyl groups. nih.gov Given that this compound possesses small alcohol (methanol) and larger acyl (heptylmalonate) components, it is a potential substrate for CES1. The hydrolysis of such ester prodrugs by intracellular carboxylesterases is a common strategy to release an active drug compound within cells. nih.gov
Furthermore, lipases, another class of esterases, have been shown to act on malonate esters. For instance, immobilized Candida antarctica lipase (B570770) B is used in the solvent-free synthesis of linear polyesters using dimethyl malonate as a monomer. byjus.comnih.gov This demonstrates that enzymes can catalyze both the hydrolysis and synthesis of ester bonds involving malonates.
Table 1: Esterase Specificity and Potential Interaction with this compound
| Enzyme Class | Primary Enzyme(s) | Typical Substrate Preference | Potential Interaction with this compound |
|---|---|---|---|
| Carboxylesterases | CES1 | Small alcohol group, large acyl group bioivt.com | Likely substrate for hydrolysis of methyl ester groups. |
| Carboxylesterases | CES2 | Large alcohol group, small acyl group bioivt.com | Less likely substrate compared to CES1. |
| Lipases | Candida antarctica Lipase B (CALB) | Catalyzes polyesterification of dimethyl malonate byjus.com | Could potentially catalyze hydrolysis or transesterification. |
Enzymatic Degradation Pathways of Malonates in Microorganisms
Microorganisms have evolved specific pathways to utilize malonate as a carbon and energy source. chemicalbook.com The degradation of the malonate backbone, which would be exposed after the hydrolysis of this compound, typically proceeds through its conversion to an activated thioester form.
A common pathway involves two key enzymatic steps:
Activation: Malonate is converted to malonyl-CoA by malonyl-CoA synthetase or a CoA transferase. capes.gov.br
Decarboxylation: The resulting malonyl-CoA is then decarboxylated by malonyl-CoA decarboxylase to form acetyl-CoA. capes.gov.br
Acetyl-CoA can then enter central metabolic pathways like the citric acid cycle for energy production. Bacteria such as Klebsiella pneumoniae and Sporomusa malonica utilize this malonyl-CoA-mediated pathway. bioivt.comcapes.gov.br In contrast, the bacterium Malonomonas rubra employs a different mechanism where free malonic acid is directly decarboxylated by a sodium-ion-dependent malonate decarboxylase. chemrxiv.org
Table 2: Key Enzymes in Microbial Malonate Degradation
| Enzyme | Organism Example(s) | Function |
|---|---|---|
| Malonyl-CoA Synthetase | Rhodopseudomonas palustris | Activates malonate to malonyl-CoA. |
| Malonyl-CoA:Acetate (B1210297) CoA Transferase | Sporomusa malonica | Transfers CoA from acetyl-CoA to malonate. capes.gov.br |
| Malonyl-CoA Decarboxylase | Sporomusa malonica, Klebsiella oxytoca | Decarboxylates malonyl-CoA to acetyl-CoA. capes.gov.br |
| Malonate Decarboxylase | Malonomonas rubra | Decarboxylates free malonate to acetate and CO2. chemrxiv.org |
Malonate in Metabolic Pathways and Biosynthesis (e.g., Malonyl-CoA)
Once converted to its thioester, malonyl-CoA, the malonate backbone becomes a central building block in biosynthesis. nih.gov Its most prominent role is in the synthesis of fatty acids and a diverse class of natural products called polyketides. nih.gov
In fatty acid synthesis, acetyl-CoA carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. This is the committed step of the pathway. Malonyl-CoA then serves as the donor of two-carbon units, which are sequentially added to a growing fatty acid chain by the fatty acid synthase (FAS) complex. nih.gov During each addition, a molecule of CO2 is released, which drives the condensation reaction forward.
Malonyl-CoA is a highly regulated molecule; its synthesis is activated by citrate (B86180) and inhibited by the final product, palmitoyl-CoA. It also plays a crucial regulatory role by inhibiting carnitine palmitoyltransferase I (CPT1), thereby preventing fatty acids from entering the mitochondria for oxidation while synthesis is active. nih.gov
Enzyme Inhibition Studies (e.g., Metalloenzymes)
The malonate molecule is a classic example of a competitive enzyme inhibitor. Its structural similarity to succinate (B1194679) allows it to bind to the active site of succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain. nih.gov
Succinate dehydrogenase normally catalyzes the oxidation of succinate to fumarate. Malonate binds to the active site but cannot be dehydrogenated because it lacks the -CH₂-CH₂- group that is present in succinate. This binding blocks the substrate, succinate, from accessing the enzyme, thereby inhibiting the citric acid cycle and cellular respiration. nih.gov This inhibitory effect is a hallmark of malonate and its derivatives once the core dicarboxylic acid structure is available.
In the context of metalloenzymes, malonate derivatives have been incorporated into more complex molecules designed to inhibit their function. For example, a bifunctional platinum(II) conjugate was synthesized using a malonate derivative of a histone deacetylase (HDAC) inhibitor. HDACs are zinc-containing metalloenzymes, and this research highlights the use of the malonate framework in designing inhibitors for this class of enzymes. However, in other studies, replacing a phosphate (B84403) group with a malonate moiety in an inhibitor of imidazole (B134444) glycerol (B35011) phosphate dehydratase resulted in a significant loss of activity, indicating that the role of the malonate group is highly context-dependent in metalloenzyme inhibition.
Environmental Dynamics and Degradation of Malonate Esters
Environmental Persistence and Transformation Processes
The persistence of a chemical in the environment is a measure of its lifespan before being broken down. For malonate esters, the primary transformation process is hydrolysis, which can be either biotic or abiotic. oecd.org The structure of the ester, particularly the length of the alkyl chain, influences its physical properties and, consequently, its environmental distribution and persistence.
Dimethyl heptylmalonate, with its longer heptyl chain, is expected to be poorly soluble in water and exhibit greater hydrophobicity compared to shorter-chain malonates. evitachem.com This property may lead to increased sorption to soil organic matter and sediment, potentially reducing its mobility but also its availability for degradation in the aqueous phase.
Studies on diethyl malonate (DEM) have shown that it exhibits biphasic residence times when applied to surfaces. On soil, the half-life has two components: a fast component of approximately 2 hours and a slower component for the residual material ranging from 5 to 16 hours. epa.gov On foliar surfaces, the persistence is longer, with a short residence time component of 1 to 3 hours and a longer component with half-lives from 16 to 242 hours. epa.gov Despite these longer residual times, volatilization and other depuration mechanisms typically reduce surface concentrations to less than 1% of the initial amount within 96 hours. epa.gov It is plausible that this compound would follow a similar pattern, although its lower volatility might lead to slightly longer residence times on surfaces.
The principal transformation pathway for malonate diesters is a two-step hydrolysis reaction that yields malonic acid and the corresponding alcohols (in this case, methanol (B129727) and heptanol). oecd.org This process breaks down the parent compound into substances that can be further integrated into natural metabolic cycles. oecd.org
Microbial Degradation of Malonate Esters in Various Environments
Microbial action is a significant pathway for the degradation of malonate esters in the environment. These compounds are generally considered to be readily biodegradable. labort.incarlroth.com The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester linkages by non-specific esterases, which are common in various microorganisms. oecd.org
This enzymatic action mirrors the chemical hydrolysis process, breaking down the diester into its constituent parts: malonic acid and the associated alcohols. oecd.org For this compound, this would result in malonic acid, methanol, and heptanol. These breakdown products are common physiological substances that can be readily metabolized by microorganisms through fundamental pathways like the tricarboxylic acid (TCA) cycle. oecd.org
Standard biodegradability tests on dimethyl malonate (DMM) and diethyl malonate (DEM) confirm their susceptibility to microbial degradation. In one study, DMM achieved 90-94% degradation within 7 days, and 95-100% after 14 to 28 days. oecd.org Similarly, DEM is classified as readily biodegradable, with tests showing 99% degradation over a 28-day period. labort.in Research on DEM's impact on soil ecosystems indicated that concentrations below 500 µg/g of dry soil generally did not have an adverse effect on microbial activity. epa.gov
Table 1: Biodegradation Data for Short-Chain Malonate Esters
| Compound | Test Type | Duration | Result | Reference |
|---|---|---|---|---|
| Dimethyl malonate (DMM) | Ready Biodegradability | 7 days | 90-94% degradation | oecd.org |
| Dimethyl malonate (DMM) | Ready Biodegradability | 28 days | 95-100% degradation | oecd.org |
| Diethyl malonate (DEM) | Ready Biodegradability (Directive 67/548/EEC) | 28 days | 99% degradation | labort.in |
Hydrolysis and Photodegradation in Aquatic Systems
In aquatic environments, both abiotic and biotic processes contribute to the degradation of malonate esters. The primary abiotic degradation pathway is hydrolysis. oecd.org Malonate esters can hydrolyze in the presence of strong acids or bases. evitachem.com The process occurs in two steps: the diester is first hydrolyzed to a monoester, which is then further hydrolyzed to malonic acid and the corresponding alcohols. oecd.orgucalgary.ca
The rate of hydrolysis is pH-dependent. Abiotic hydrolysis of malonate esters is particularly noted at alkaline pH levels, a process that is qualitatively similar to the breakdown catalyzed by esterase enzymes. oecd.org This chemical breakdown is a key factor in preventing the long-term persistence of these compounds in water.
Emerging Research Trends and Future Prospects for Dimethyl Heptylmalonate
Development of Novel Synthetic Routes for Highly Functionalized Malonates
The classical synthesis of dimethyl heptylmalonate involves the alkylation of dimethyl malonate with an appropriate heptyl halide using a strong base. evitachem.comwikipedia.org This method, while effective for simple alkyl chains, is being supplemented by more sophisticated strategies to create highly functionalized malonates. The development of novel synthetic routes is a major focus in medicinal chemistry, aiming to build complex molecular architectures with greater efficiency and selectivity.
Modern synthetic chemistry has introduced powerful catalytic systems that expand the scope of malonate functionalization:
Transition-Metal Catalysis : Techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) have become essential for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, vinyl, and other complex groups onto the malonate backbone.
Photoredox Catalysis : This rapidly developing field uses visible light to generate highly reactive intermediates under mild conditions. It opens up pathways for late-stage functionalization and the construction of intricate molecular frameworks that were previously difficult to access.
Organocatalysis : The use of small organic molecules as catalysts provides a complementary approach to metal-based systems, often offering different reactivity and selectivity. These methods are crucial for synthesizing diverse compound libraries for biological screening.
These innovative routes enable researchers to move beyond simple alkylation and access a vast, unexplored chemical space, thereby enhancing the probability of discovering lead compounds in drug discovery campaigns.
Advanced Catalytic Systems for Enantioselective Transformations
A critical frontier in malonate chemistry is the control of stereochemistry. The development of advanced catalytic systems for enantioselective transformations allows for the synthesis of chiral malonates, which are invaluable building blocks for pharmaceuticals and natural products. frontiersin.org
Significant progress has been made in asymmetric reactions involving malonates:
Organocatalytic Michael Additions : The conjugate addition of malonates to electron-poor olefins is a highly atom-economical C-C bond-forming reaction. nih.govrsc.org Researchers have developed highly enantioselective Michael additions of malonates to α,β-unsaturated ketones and nitroalkenes using chiral organocatalysts. nih.govbrandeis.edu For instance, commercially available 1,2-diphenylethanediamine can catalyze the addition of malonates to cinnamones, achieving excellent enantiopurities (up to >99% ee). nih.govrsc.org Similarly, bifunctional catalysts derived from cinchona alkaloids have proven effective for additions to nitroalkenes, with reported enantiomeric excesses of 91-98%. brandeis.edu
Phase-Transfer Catalysis (PTC) : Enantioselective PTC has emerged as an efficient method for the α-alkylation of malonates. This technique has been successfully used to produce α-methyl-α-alkylmalonates containing a chiral quaternary carbon center in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). frontiersin.org
High-Pressure Catalysis : For less reactive substrates, such as β-arylethenesulfonyl fluorides, high-pressure conditions (e.g., 9 kbar) can enable enantioselective Michael-type additions. nih.gov Using a tertiary amino-thiourea catalyst, chiral alkanesulfonyl fluorides have been formed with enantioselectivities up to 92%. nih.gov
| Reaction Type | Catalyst Type | Substrates | Achieved Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Michael Addition | Organocatalyst (1,2-diphenylethanediamine) | Malonates + Cinnamones/Chalcones | 61–99% | 65 to >99% | nih.gov |
| α-Alkylation | Phase-Transfer Catalyst ((S,S)-3,4,5-trifluorophenyl-NAS bromide) | 2,2-diphenylethyl tert-butyl α-methylmalonates + Alkyl Halides | up to 99% | up to 98% | frontiersin.org |
| Conjugate Addition | Bifunctional Organocatalyst (Cinchona Alkaloid-based) | Malonates + Nitroalkenes | 71–99% | 91–98% | brandeis.edu |
| Michael-type Addition | Tertiary Amino-Thiourea | Dialkyl Malonates + β-Arylethenesulfonyl Fluorides | up to 96% | up to 92% | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of malonate derivatives is increasingly being adapted to continuous flow chemistry platforms. This shift from traditional batch processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.
Recent research demonstrates the successful integration of malonate synthesis into flow systems. For example, the organocatalyzed Michael addition of dimethyl malonate to 4-fluorocinnamaldehyde, a key step in the synthesis of (-)-Paroxetine, has been effectively performed in a continuous flow setup. rsc.org The system utilized a packed-bed reactor containing a heterogeneous organocatalyst, allowing for efficient conversion and catalyst recycling. rsc.org In another application, a multi-step flow process was designed for the synthesis of a chiral γ-lactam, which included a stereoselective Michael addition of a malonate to a nitroalkene using a polymer-supported catalyst in a flow reactor. acs.org This process achieved a high yield (84%) and enantioselectivity (93% ee). acs.org
These examples highlight a clear trend towards automating the synthesis of complex molecules derived from malonates, making the production process more efficient, reproducible, and suitable for industrial-scale manufacturing. rsc.orgacs.org
Exploration of New Applications in Specialized Chemical Sectors
While this compound serves as a versatile building block in general organic synthesis, its parent compound, dimethyl malonate, and other derivatives are finding use in highly specialized sectors. evitachem.com
Fragrance Industry : Dimethyl malonate is a crucial raw material in the synthesis of jasmonates, a class of compounds widely used in fine fragrances. wikipedia.org For instance, methyl dihydrojasmonate (Hedione) is synthesized from cyclopentanone, pentanal, and dimethyl malonate and is a top-selling compound used in iconic perfumes. wikipedia.org
Pharmaceuticals : The true potential of functionalized malonates lies in the synthesis of complex, biologically active molecules. Advanced synthetic methods are used to create chiral building blocks from malonates that are then incorporated into pharmaceuticals. acs.orgacs.org For example, the stereodivergent synthesis of Me-tapentadol, an analgesic drug derivative, utilizes a chiral allylated product that establishes an all-carbon quaternary center—a structural motif accessible through modern malonate chemistry. acs.orgacs.org The ability to create all four stereoisomers of such a complex molecule from a unified synthetic route showcases the power of these advanced methods for drug discovery and development. acs.orgacs.org
Computational Chemistry in Predictive Design and Reaction Optimization
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, including reactions involving malonates. Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to determine the optimized structures, relative energies, and reaction pathways of malonate anions and their transition states. researchgate.netacs.org These studies provide deep mechanistic insights, for instance, by characterizing the keto-enol tautomerism that is fundamental to malonate reactivity. researchgate.netacs.org
Beyond mechanistic understanding, computational chemistry is accelerating the optimization of reaction conditions. Researchers are now using calculated Gibbs energy barriers as a proxy for experimental reactivity. chemrxiv.org This computational data can be integrated with machine learning algorithms, such as Bayesian optimization, to systematically and efficiently explore reaction parameters. chemrxiv.org This approach can significantly reduce the number of experiments required to identify optimal conditions, saving time and resources. chemrxiv.org By predicting the most promising reaction conditions before they are tested in the lab, computational chemistry is transforming the process of reaction design and optimization. chemrxiv.org
Q & A
Q. Table 1: Example Factorial Design for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 1 | 5 |
| Methanol:Molar Ratio | 2:1 | 4:1 |
Q. Table 2: Analytical Techniques for Characterization
| Technique | Parameter Measured | Key Observations for this compound |
|---|---|---|
| H NMR | Methyl ester protons | 3.6–3.8 ppm (singlet, 6H) |
| FT-IR | C=O stretch | ~1740 cm (strong) |
| GC-MS | Retention time, molecular ion | RT ~8.2 min; [M+H] = 217.1443 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
